A Comprehensive Technical Guide to the Physicochemical Properties of 4-(N-Methylformamido)benzoic Acid
A Comprehensive Technical Guide to the Physicochemical Properties of 4-(N-Methylformamido)benzoic Acid
Introduction
4-(N-Methylformamido)benzoic acid is an aromatic carboxylic acid derivative with potential applications as a building block in organic synthesis and medicinal chemistry. A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals. These properties govern the molecule's behavior in both chemical and biological systems, influencing everything from reaction kinetics and purification strategies to solubility, membrane permeability, and overall bioavailability. This guide provides an in-depth analysis of the core physicochemical characteristics of 4-(N-Methylformamido)benzoic acid, grounded in established scientific principles and validated experimental protocols. We will not only present the known data but also explain the causality behind the experimental choices for their determination, ensuring a trustworthy and authoritative resource for the scientific community.
Chemical Identity and Molecular Structure
Accurate identification is the cornerstone of any chemical analysis. 4-(N-Methylformamido)benzoic acid is registered under CAS Number 51865-84-0.[1] Its molecular structure consists of a benzoic acid core substituted at the para (4-position) with an N-methylformamido group. This substitution significantly influences the electronic and steric properties of the molecule compared to unsubstituted benzoic acid.
Caption: 2D Chemical Structure of 4-(N-Methylformamido)benzoic acid.
Core Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 4-(N-Methylformamido)benzoic acid based on available literature data. This centralized data table allows for rapid assessment and comparison.
| Property | Value | Source(s) |
| CAS Number | 51865-84-0 | [1] |
| Molecular Formula | C₉H₉NO₃ | [1] |
| Molecular Weight | 179.175 g/mol | [1] |
| IUPAC Name | 4-(N-methylformamido)benzoic acid | [1] |
| SMILES | CN(C=O)C1=CC=C(C=C1)C(O)=O | [1] |
| Melting Point | 218 °C | [2] |
| Boiling Point | Data not available | |
| Aqueous Solubility | Data not available | |
| pKa | Data not available (Expected ~3.5-4.5)¹ | |
| LogP | Data not available (Predicted values vary)² |
¹Rationale for Estimation: The pKa of unsubstituted benzoic acid is approximately 4.2.[3] The N-methylformamido group is weakly electron-donating or withdrawing depending on resonance and inductive effects, but its impact is expected to be modest. Therefore, the pKa should remain in a similar range. Experimental determination is required for an accurate value. ²Note on LogP: While computational models can predict LogP, these values can vary significantly.[4] For drug development purposes, experimental determination is the gold standard for accuracy.[5][6]
In-Depth Analysis of Key Properties
Thermal Properties: Melting Point
The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice forces. 4-(N-Methylformamido)benzoic acid exhibits a relatively high melting point of 218 °C.[2] This suggests strong intermolecular forces, likely dominated by hydrogen bonding between the carboxylic acid moieties and dipole-dipole interactions involving the amide group. For quality control in a research or manufacturing setting, a sharp melting range observed close to this literature value is indicative of high purity.[7]
Acidity and Ionization (pKa)
Lipophilicity (LogP and LogD)
Lipophilicity, the "greasiness" of a molecule, is a key determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4] It is quantified by the partition coefficient (P) between an organic phase (typically 1-octanol) and an aqueous phase.
-
LogP is the logarithm of the partition coefficient for the neutral form of the molecule.[6]
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LogD is the logarithm of the distribution coefficient, which accounts for all species (neutral and ionized) at a specific pH.[6]
For an ionizable compound like this one, LogD is often more biologically relevant.[6][10] At pH 7.4, where the molecule is mostly ionized, its LogD value would be significantly lower (more hydrophilic) than its LogP value. An ideal LogP for oral drug candidates is often cited as being between 1 and 5.[6][9] Experimental determination of the LogP/LogD is essential to predict its behavior in vivo.
Validated Experimental Protocols
To ensure scientific integrity, the determination of these properties must follow robust, validated protocols. The following sections detail standard methodologies.
Protocol: Melting Point Determination (per USP <741>)
This protocol ensures accuracy and repeatability in melting point measurements, adhering to pharmacopeial standards.[7][11][12]
Caption: Workflow for USP <741> Compliant Melting Point Determination.
Causality and Expertise:
-
Pulverization: Ensures uniform heat transfer throughout the sample.[7]
-
Controlled Packing: A consistent sample height ensures that the observed melting range is not an artifact of sample size.[13]
-
Slow Ramp Rate: A slow heating rate (1 °C/min) is critical to allow the system to remain in thermal equilibrium, preventing an overestimation of the melting temperature.[12][14]
Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[15][16]
Caption: Workflow for pKa Determination via Potentiometric Titration.
Causality and Expertise:
-
Inert Atmosphere (N₂ Purge): Carbon dioxide from the air can dissolve in the solution to form carbonic acid, which would interfere with the titration of the target analyte, especially in neutral to basic conditions.[15][16]
-
Constant Ionic Strength: The activity of ions, and thus the measured pH, is dependent on the ionic strength of the solution. Adding an inert salt like KCl swamps out small changes in ionic strength as the titration proceeds, leading to a more accurate pKa measurement.[15]
-
Half-Equivalence Point: At this specific point in the titration, the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the log term becomes zero, and therefore pH = pKa.[15]
Protocol: LogP Determination by Shake-Flask Method
This is the traditional and often most reliable method for experimentally determining the octanol-water partition coefficient.[4][6]
Caption: Workflow for LogP Determination using the Shake-Flask Method.
Causality and Expertise:
-
Pre-saturation of Solvents: 1-octanol and water have some mutual solubility. Pre-saturating each solvent with the other ensures that volume changes during the experiment are minimized, which would otherwise alter the final concentrations and lead to an inaccurate LogP value.[6]
-
Choice of 1-Octanol: 1-octanol is chosen as the organic phase because its properties (e.g., polarity, hydrogen bonding capability) are considered to be a reasonable mimic of the lipid bilayers of cell membranes.[6]
-
Equilibrium: Shaking for a sufficient duration is critical to ensure that the compound has fully partitioned between the two phases and a thermodynamic equilibrium has been reached. An incomplete partition would yield a non-reproducible and incorrect LogP.
Synthesis Overview
4-(N-Methylformamido)benzoic acid can be synthesized via a straightforward formylation reaction. A common laboratory-scale preparation involves the reaction of 4-(Methylamino)benzoic acid with formic acid under reflux conditions.[2] The product can then be isolated and purified by precipitation.[2]
Caption: Synthesis of 4-(N-Methylformamido)benzoic acid.
Conclusion
The physicochemical properties of 4-(N-Methylformamido)benzoic acid, particularly its melting point, pKa, and LogP/D, are fundamental to its application in chemical synthesis and drug discovery. The high melting point of 218 °C indicates a stable crystalline solid.[2] While experimental data for pKa and LogP are lacking, established protocols such as potentiometric titration and the shake-flask method provide reliable pathways for their determination. A comprehensive characterization, guided by these robust experimental frameworks, is essential for any researcher aiming to utilize this compound, enabling informed decisions in experimental design, formulation, and prediction of biological activity.
References
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Matrix Fine Chemicals. 4-(N-METHYLFORMAMIDO)BENZOIC ACID | CAS 51865-84-0. [Link]
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Scribd. USP 741 Melting Point or Range | PDF. [Link]
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Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link]
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FTLOScience. Using Log P and Log D to Assess Drug Bioavailability. [Link]
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thinkSRS.com. Determination of Melting Points According to Pharmacopeia. [Link]
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USP. General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
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ACD/Labs. LogP—Making Sense of the Value. [Link]
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Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
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PharmaeliX. pKa Value Determination Guidance 2024. [Link]
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PMC. Development of Methods for the Determination of pKa Values. [Link]
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PubChem - NIH. 4-(N-Methylformamido)benzoic acid | C9H9NO3 | CID 270880. [Link]
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